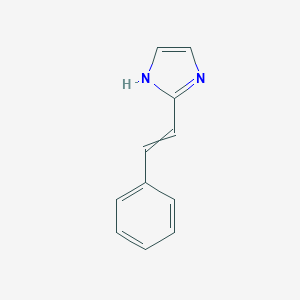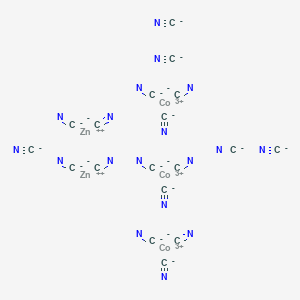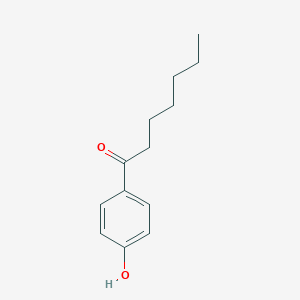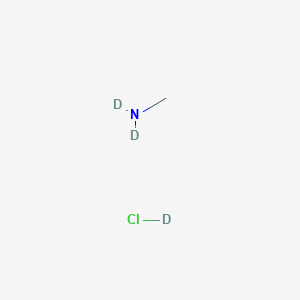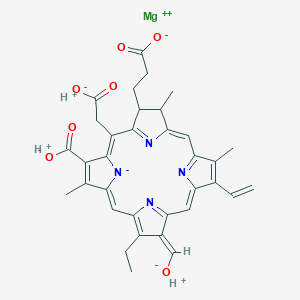
Chlorophyllin b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorophyllin b is a water-soluble derivative of chlorophyll, which is a green pigment found in plants. Chlorophyllin b has been widely used in scientific research due to its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of chlorophyllin b is not fully understood, but it is believed to work by binding to carcinogens and other harmful compounds in the body, preventing them from causing damage to cells. It also has antioxidant properties, which help to neutralize free radicals and reduce oxidative stress.
Effets Biochimiques Et Physiologiques
Chlorophyllin b has been shown to have various biochemical and physiological effects, including reducing inflammation, improving immune function, and promoting wound healing. It has also been shown to have a protective effect on the liver and kidneys, reducing the risk of liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using chlorophyllin b in lab experiments is its low toxicity and high solubility, which makes it easy to administer and measure. However, one limitation is that it can be difficult to obtain high purity samples, which can affect the accuracy of results.
Orientations Futures
There are many potential future directions for research on chlorophyllin b. One area of interest is its potential use as a natural food preservative, due to its antimicrobial properties. Another area of interest is its potential use in the treatment of various diseases, such as cancer and liver disease. Further research is needed to fully understand the mechanisms of action and potential applications of chlorophyllin b.
In conclusion, chlorophyllin b is a water-soluble derivative of chlorophyll that has been widely used in scientific research for its various biochemical and physiological effects. It has potential applications in the prevention and treatment of various diseases, and further research is needed to fully understand its mechanisms of action and potential uses.
Méthodes De Synthèse
Chlorophyllin b can be synthesized through various methods such as alkaline hydrolysis, acid hydrolysis, and enzymatic hydrolysis. The most commonly used method is alkaline hydrolysis, which involves the use of sodium hydroxide and ethanol to extract chlorophyllin b from plant sources.
Applications De Recherche Scientifique
Chlorophyllin b has been widely used in scientific research for its antioxidant, antimutagenic, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce the risk of DNA damage. Chlorophyllin b has also been used as a dietary supplement to improve overall health and prevent various diseases.
Propriétés
Numéro CAS |
13962-39-5 |
|---|---|
Nom du produit |
Chlorophyllin b |
Formule moléculaire |
C34H32MgN4O7 |
Poids moléculaire |
632.9 g/mol |
Nom IUPAC |
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron |
InChI |
InChI=1S/C34H34N4O7.Mg/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;/h6,11-14,16,20H,1,7-10H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);/q;+2/p-2 |
Clé InChI |
XYVUTWHYXOKLHS-UHFFFAOYSA-L |
SMILES isomérique |
[H+].[H+].[H+].CCC\1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)/C1=C/[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
SMILES |
[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
SMILES canonique |
[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
Synonymes |
CHLOROPHYLLINB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



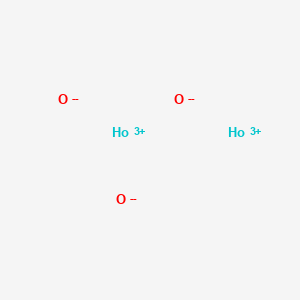
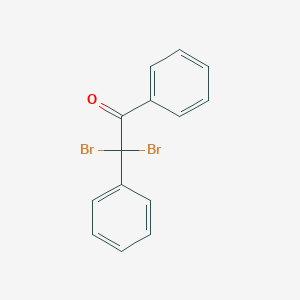
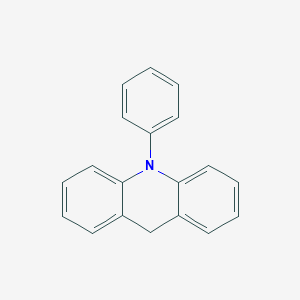
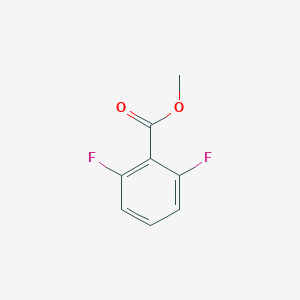
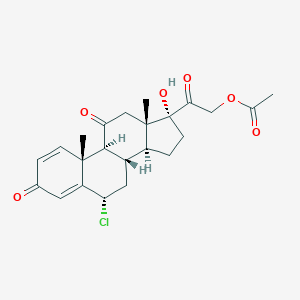
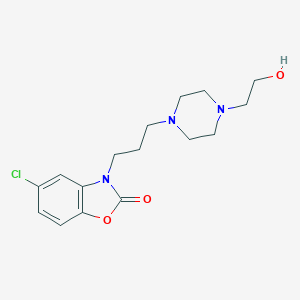
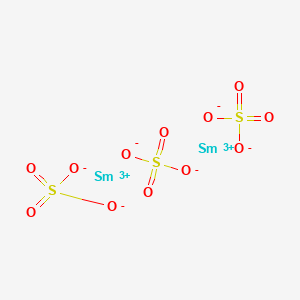
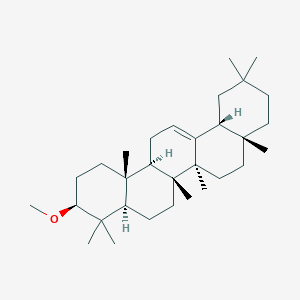
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
